4-chloro-N-{2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazino]ethyl}benzamide
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Overview
Description
4-CHLORO-N-({N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is an organic compound with a complex structure that includes a chlorinated benzamide moiety and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-({N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves the condensation of 4-chlorobenzoyl chloride with N’-[(1E)-1-phenylbutylidene]hydrazinecarbonylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-({N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-CHLORO-N-({N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-({N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-({N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE
- 4-CHLORO-N-({N’-[(1E)-1-(4-ETHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE
Uniqueness
4-CHLORO-N-({N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to its specific structural features, such as the phenylbutylidene group, which can impart distinct biological and chemical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-chloro-N-[2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-6-17(14-7-4-3-5-8-14)22-23-18(24)13-21-19(25)15-9-11-16(20)12-10-15/h3-5,7-12H,2,6,13H2,1H3,(H,21,25)(H,23,24)/b22-17+ |
InChI Key |
IVBNATUAUYUVAL-OQKWZONESA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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